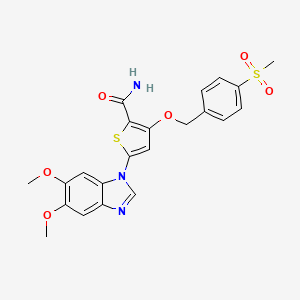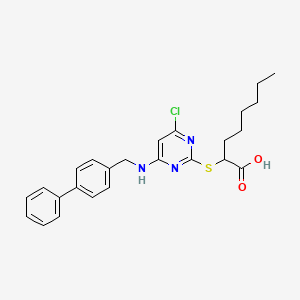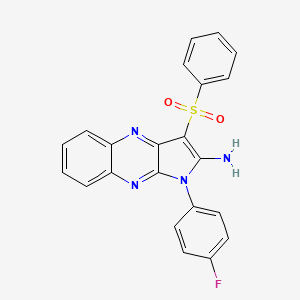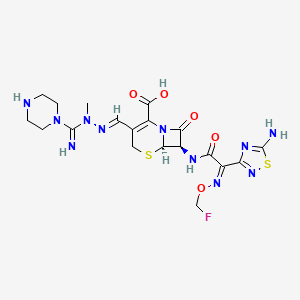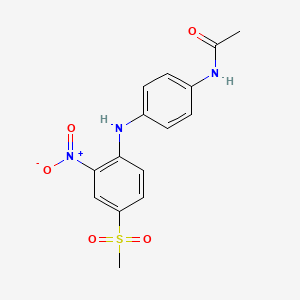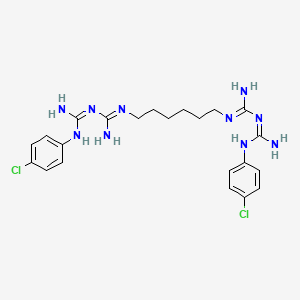
Chlorhexidin
Übersicht
Beschreibung
Chlorhexidin-Gluconat: ist ein Breitband- antimikrobielles Mittel, das weit verbreitet als topisches Antiseptikum und Desinfektionsmittel eingesetzt wird. Es wurde Mitte des 20. Jahrhunderts entwickelt und ist seitdem ein Eckpfeiler der Infektionskontrolle, insbesondere in medizinischen und zahnärztlichen Einrichtungen . Die Verbindung ist wirksam gegen eine Vielzahl von Krankheitserregern, darunter Bakterien, Hefen und Viren .
Wissenschaftliche Forschungsanwendungen
Chlorhexidin-Gluconat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Desinfektionsmittel in Laboreinstellungen verwendet, um sterile Bedingungen aufrechtzuerhalten.
Biologie: Wird in Zellkultur- und Mikrobiologielaboren eingesetzt, um Kontaminationen zu verhindern.
Medizin: Weit verbreitet im Gesundheitswesen zur Hautantisepsis, Mundpflege und Wundversorgung. .
Wirkmechanismus
This compound-Gluconat entfaltet seine antimikrobielle Wirkung, indem es die Zellmembran von Mikroorganismen stört. Das positiv geladene Chlorhexidinmolekül bindet an negativ geladene Phosphatgruppen an der Oberfläche der mikrobiellen Zelle, was zur Störung der Integrität der Zellmembran führt. Dies ermöglicht es this compound, in die Zelle einzudringen, was zur Ausfällung von zytoplasmatischen Komponenten und letztendlich zum Zelltod führt . Die Verbindung ist sowohl gegen grampositive als auch gegen gramnegative Bakterien sowie gegen Hefen und Viren wirksam .
Wirkmechanismus
Target of Action
Chlorhexidine is a broad-spectrum antimicrobial biguanide that targets a wide range of pathogens, including both gram-positive and gram-negative bacteria, yeasts, and viruses . It is one of the most common skin and mucous membrane antiseptic agents in use today .
Mode of Action
Chlorhexidine is a positively-charged molecule that binds to the negatively-charged sites on the bacterial cell wall . This binding destabilizes the cell wall and interferes with osmosis . The bacterial uptake of chlorhexidine is very rapid, typically working within 20 seconds . In low concentrations, it affects the integrity of the cell wall . Once the cell wall is damaged, chlorhexidine then crosses into the cell itself and attacks the cytoplasmic membrane (inner membrane). Damage to the cytoplasm’s delicate semipermeable membrane allows for leakage of components leading to cell death . In high concentrations, chlorhexidine causes the cytoplasm to congeal or solidify .
Biochemical Pathways
Chlorhexidine’s antibacterial activity is due to the elevated production of reactive oxygen species (ROS) and higher lipid peroxidation . These biochemical changes result in membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, nucleic acids . Chlorhexidine also has some ability to help inhibit adherence of microorganisms to a surface thereby preventing growth and development of biofilms .
Pharmacokinetics
Chlorhexidine’s antimicrobial activity is dose-dependent . It is bacteriostatic at lower concentrations (0.02%-0.06%) and bactericidal at higher concentrations (>0.12%) . .
Result of Action
The result of chlorhexidine’s action is the decreased bacterial growth, colony-forming unit (CFU) count, and cell viability . The antibacterial activity of chlorhexidine is due to the elevated ROS production and higher lipid peroxidation . These biochemical changes result in the membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, nucleic acids .
Action Environment
Protein-bound chlorhexidine releases slowly, leading to prolonged activity . Therefore, chlorhexidine has the potential to be used in hospital setups to remove the spread of certain bacteria .
Biochemische Analyse
Biochemical Properties
Chlorhexidine interacts with various biomolecules, leading to biochemical changes in bacterial cells. The antibacterial activity of Chlorhexidine is due to the elevated reactive oxygen species (ROS) production and higher lipid peroxidation . These biochemical changes result in membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, and nucleic acids .
Cellular Effects
Chlorhexidine has a profound effect on various types of cells and cellular processes. It influences cell function by causing elevated ROS production and higher lipid peroxidation . These changes lead to membrane damage and alterations in membrane compositions .
Molecular Mechanism
The molecular mechanism of Chlorhexidine involves a ROS dependent membrane damage and alterations in membrane compositions . The membrane damage is a result of oxidative stress and lipid peroxidation in the bacterial cell .
Temporal Effects in Laboratory Settings
Over time, Chlorhexidine treatment results in decreased bacterial growth, colony-forming unit (CFU) count, and cell viability . The long-term effects of Chlorhexidine on cellular function have been observed in in vitro studies .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Chlorhexidin-Gluconat wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 4-Chloranilin mit Cyanoguanidin zur Bildung eines Biguanid-Zwischenprodukts beinhaltet. Dieses Zwischenprodukt wird dann mit Hexamethylendiamin umgesetzt, um this compound-Base zu erzeugen. Der letzte Schritt beinhaltet die Reaktion von this compound-Base mit Gluconsäure unter Bildung von this compound-Gluconat .
Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Produktion von this compound-Gluconat die großtechnische Synthese unter Verwendung ähnlicher Reaktionswege. Der Prozess ist für hohe Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollen gewährleisten, dass das Endprodukt die regulatorischen Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Chlorhexidin-Gluconat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound-Gluconat kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.
Reduktion: Die Verbindung kann reduziert werden, obwohl dies in praktischen Anwendungen weniger häufig vorkommt.
Substitution: this compound-Gluconat kann an Substitutionsreaktionen teilnehmen, insbesondere mit Nukleophilen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation zur Bildung von this compound-Abbauprodukten führen, während Substitutionsreaktionen verschiedene substituierte Derivate liefern können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Povidon-Jod: Ein weiteres weit verbreitetes Antiseptikum, das gegen eine Vielzahl von Krankheitserregern wirksam ist.
Chloroxylenol: Eine aromatische Verbindung, die als Antiseptikum und Desinfektionsmittel verwendet wird.
Chlorhexidin-Digluconat: Ähnlich wie this compound-Gluconat, enthält jedoch zwei Gluconat-Einheiten pro Molekül, was zu Unterschieden in Löslichkeit und Anwendung führt.
Einzigartigkeit: this compound-Gluconat ist einzigartig in seiner Fähigkeit, an Haut und Schleimhäuten zu binden, wodurch eine verlängerte antimikrobielle Wirkung erzielt wird. Es ist auch weniger wahrscheinlich, dass es im Vergleich zu anderen Antiseptika Resistenzen entwickelt .
Eigenschaften
Key on ui mechanism of action |
Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes. The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces - this reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death. The specific means of cell death is dependent on the concentration of chlorhexidine - lower concentrations are bacteriostatic and result in leakage of intracellular substances such as potassium and phosphorous, whereas higher concentrations are bactericidal and cause cytoplasmic precipitation. |
|---|---|
CAS-Nummer |
55-56-1 |
Molekularformel |
C22H30Cl2N10 |
Molekulargewicht |
505.4 g/mol |
IUPAC-Name |
(1E)-2-[6-[[amino-[(Z)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine |
InChI |
InChI=1S/C22H30Cl2N10/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34) |
InChI-Schlüssel |
GHXZTYHSJHQHIJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |
Isomerische SMILES |
C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)/N=C(/N)\NC2=CC=C(C=C2)Cl)N)/N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |
Aussehen |
Solid powder |
Color/Form |
Crystals from methanol Solid |
melting_point |
134 °C |
Key on ui other cas no. |
55-56-1 3697-42-5 |
Physikalische Beschreibung |
Crystals from methanol; [HSDB] Solid |
Piktogramme |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
Stable under ambient warehouse conditions to moisture and simulated sunlight. /Chlorhexidine diacetate/ Stable under recommended storage conditions. |
Löslichkeit |
MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/ Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/ In water, 800 mg/L at 20 °C 2.61e-02 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acetate, Chlorhexidine Chlorhexidine Chlorhexidine Acetate Chlorhexidine Hydrochloride Hydrochloride, Chlorhexidine MK 412A MK-412A MK412A Novalsan Sebidin A Tubulicid |
Dampfdruck |
1.98X10-14 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chlorhexidine is a cationic bisbiguanide that interacts with negatively charged bacterial cell walls. [] At lower concentrations, chlorhexidine disrupts the cell membrane, leading to leakage of intracellular components and bacteriostatic effects. At higher concentrations, it causes rapid cell death (bactericidal effect). [, ]
A: Primarily, chlorhexidine targets the bacterial cell wall by interacting with negatively charged phosphate groups. [, ] This interaction disrupts the cell membrane's integrity, causing leakage of intracellular components and ultimately cell death. [, ] Research suggests chlorhexidine may also impact other cellular processes like cell wall synthesis, but further investigation is needed. []
ANone: Chlorhexidine is a symmetrical molecule with the molecular formula C22H30Cl2N10 and a molecular weight of 505.45 g/mol.
ANone: While the provided research papers don't delve into specific spectroscopic details, chlorhexidine's structure can be analyzed using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to obtain detailed structural information.
A: Chlorhexidine's positive charge allows it to bind to negatively charged molecules like phosphate, present in hydroxyapatite. [] This binding can lead to the release of small amounts of calcium from dentin. []
A: One study found that disinfecting alginate impressions with chlorhexidine for 10 minutes did not cause significant dimensional changes, suggesting good material compatibility. []
ANone: The provided research focuses on chlorhexidine's antimicrobial activity. Its catalytic properties and related applications are not discussed in these papers.
ANone: The provided research primarily focuses on in vitro and in vivo studies of chlorhexidine. While computational methods like QSAR could be employed to study its structure-activity relationship, these studies are not detailed in the provided papers.
A: Research indicates that chlorhexidine exhibits concentration-dependent antimicrobial activity. [, ] At lower concentrations, it primarily acts as a bacteriostatic agent, disrupting the cell membrane and causing leakage. At higher concentrations, it displays a rapid bactericidal effect, leading to cell death. [, ]
A: Research suggests that incorporating zinc acetate in chlorhexidine-containing dentifrices aims to minimize extrinsic tooth staining, a common side effect of chlorhexidine. [] While the combination might not completely eliminate staining, studies show it can reduce the intensity compared to chlorhexidine alone. []
ANone: The provided research primarily focuses on the clinical and microbiological aspects of chlorhexidine. While compliance with SHE regulations is crucial during its manufacturing and use, these regulations are not the focus of the provided papers.
ANone: The provided research primarily emphasizes the local effects of chlorhexidine, particularly in the oral cavity and on the skin. While understanding its ADME properties is crucial for systemic applications, the provided papers focus on its topical use and don't delve into detailed PK/PD analyses.
A: A randomized controlled trial demonstrated that preoperative skin cleansing with chlorhexidine-alcohol was significantly more effective in reducing surgical site infections than povidone-iodine. [] This finding highlights chlorhexidine's efficacy as a pre-surgical antiseptic.
A: While chlorhexidine has been used extensively, there are growing concerns about emerging resistance. Studies have reported elevated MICs for chlorhexidine in some MRSA isolates, particularly those carrying specific resistance plasmids. [, , ]
A: Research indicates a potential link between chlorhexidine exposure and the presence of qac genes, which confer resistance to quaternary ammonium compounds (QACs). [] This finding suggests a possibility of cross-resistance between chlorhexidine and QACs, necessitating further investigation.
A: While generally safe, chlorhexidine use, particularly in oral rinses, can cause side effects like altered taste sensation, tooth staining, and oral mucosal irritation. [, , ]
A: One study found that high concentrations of chlorhexidine used as a mouthwash after oral surgery involving bone exposure could delay wound healing in rats. [] This finding suggests a potential negative impact on wound healing under specific conditions.
A: Researchers are exploring liposomal formulations of chlorhexidine to enhance its penetration into dentinal tubules. [] One study showed that liposomal chlorhexidine achieved higher penetration compared to a plain chlorhexidine solution, suggesting a promising approach for targeted drug delivery in endodontics. []
A: Common methods include agar well diffusion, minimum inhibitory concentration (MIC) determination, and minimum bactericidal concentration (MBC) determination. [, , , , ]
A: High-performance liquid chromatography (HPLC) is a valuable technique to measure the amount of chlorhexidine retained on dentin surfaces after different treatment protocols. [] This analysis helps understand the substantivity and potential long-term antimicrobial effects of chlorhexidine.
ANone: The provided research predominantly focuses on clinical and in vitro applications of chlorhexidine. While assessing its environmental impact and degradation pathways is important, these aspects are not covered in the provided papers.
A: Studies using ethyl cellulose-based sustained-release devices for chlorhexidine in periodontal pockets demonstrate the influence of formulation on drug release and efficacy. [] Different formulations achieved varying release kinetics, impacting the duration of action and ultimately influencing treatment outcomes. []
ANone: While the provided research papers mention analytical techniques like HPLC, they don't delve into the specific validation parameters used.
ANone: While quality control is paramount in manufacturing chlorhexidine-containing products, the provided research focuses on its clinical applications and doesn't discuss specific quality control measures.
ANone: The provided research primarily focuses on chlorhexidine's antimicrobial effects and doesn't delve into its immunogenicity or potential to elicit immunological responses.
ANone: While biocompatibility is a crucial aspect of chlorhexidine, especially for long-term use, the provided research primarily focuses on its short-term efficacy and doesn't delve into detailed biocompatibility or biodegradability studies.
A: Research suggests that herbal mixes and cranberry mouthrinses demonstrate antimicrobial effects against common oral pathogens like S. mutans, L. fermentum, and L. casei. [] These natural alternatives show promise as potential substitutes for chlorhexidine, warranting further investigation.
A: Chlorhexidine has been a mainstay in infection control since the mid-20th century. Its use as an oral antiseptic gained prominence, with research demonstrating its efficacy in reducing plaque and gingivitis. [, ] The development of various formulations, including mouthwashes, gels, and sustained-release devices, marks significant milestones in expanding its clinical applications. []
A: Research suggests that combining chlorhexidine with other antimicrobials can have synergistic effects. For example, one study found that a combination of chlorhexidine and hydrogen peroxide resulted in significantly better short-term plaque inhibition compared to chlorhexidine alone. [] Another study showed that combining chlorhexidine with amoxicillin/clavulanic acid led to a significant reduction in alveolar osteitis after tooth extraction. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


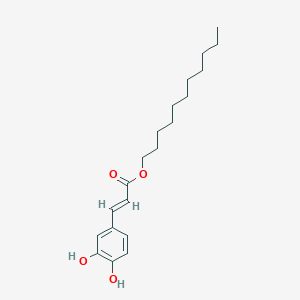
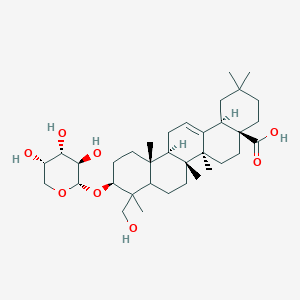
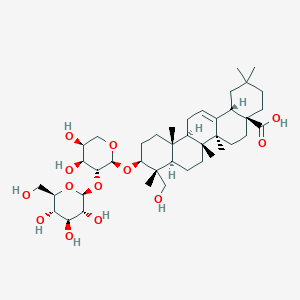
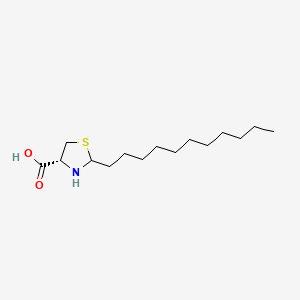
![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B1668647.png)
